molecular formula C50H80N2O3 B15170011 2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine CAS No. 649774-82-3

2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine

Cat. No.: B15170011
CAS No.: 649774-82-3
M. Wt: 757.2 g/mol
InChI Key: WHWOQEQXHNUJCF-UHFFFAOYSA-N
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Description

2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine is a complex organic compound characterized by its unique structure, which includes a pyrazine ring substituted with ethynyl and tris(dodecyloxy)phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a halogenated pyrazine derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and a base such as triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The ethynyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Various halogenating agents, acids, and bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce partially or fully hydrogenated pyrazine derivatives.

Scientific Research Applications

2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine has several scientific research applications:

    Materials Science: It can be used in the development of organic semiconductors and conductive polymers.

    Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Medicinal Chemistry: Its unique structure allows for the exploration of potential pharmacological activities, including anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine depends on its application. In organic electronics, its conjugated system facilitates electron transport, enhancing the performance of electronic devices. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine
  • 2-Ethynyl-5-{[3,4,5-tris(hexyloxy)phenyl]ethynyl}pyrazine

Uniqueness

2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may offer enhanced performance in electronic applications or exhibit different biological activities due to variations in molecular interactions.

Properties

CAS No.

649774-82-3

Molecular Formula

C50H80N2O3

Molecular Weight

757.2 g/mol

IUPAC Name

2-ethynyl-5-[2-(3,4,5-tridodecoxyphenyl)ethynyl]pyrazine

InChI

InChI=1S/C50H80N2O3/c1-5-9-12-15-18-21-24-27-30-33-38-53-48-41-45(36-37-47-44-51-46(8-4)43-52-47)42-49(54-39-34-31-28-25-22-19-16-13-10-6-2)50(48)55-40-35-32-29-26-23-20-17-14-11-7-3/h4,41-44H,5-7,9-35,38-40H2,1-3H3

InChI Key

WHWOQEQXHNUJCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=NC=C(N=C2)C#C

Origin of Product

United States

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